2-Decylpyrazine

Description

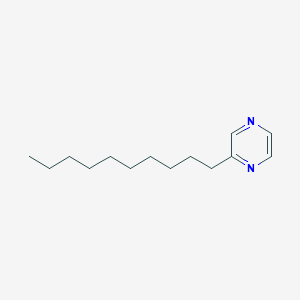

Structure

2D Structure

3D Structure

Properties

CAS No. |

113685-78-2 |

|---|---|

Molecular Formula |

C14H24N2 |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-decylpyrazine |

InChI |

InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h11-13H,2-10H2,1H3 |

InChI Key |

OJWKJCMLVBQAOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=NC=CN=C1 |

Origin of Product |

United States |

Occurrence and Natural Bioproduction of 2 Decylpyrazine

Identification in Microbial Systems

Microorganisms are a notable source of a diverse array of volatile organic compounds (VOCs), including pyrazines. The production of these compounds is a facet of their secondary metabolism. nih.gov

Presence and Volatile Profiling in Cyanobacteria (e.g., Spirulina species)

Cyanobacteria, including species like Spirulina (Arthrospira platensis), are known to produce a wide spectrum of volatile organic compounds (VOCs) through their secondary metabolic pathways. nih.govnih.gov These VOCs contribute to the characteristic aroma and flavor profiles of cyanobacterial biomass. The analysis of these volatile profiles is crucial for understanding the sensory qualities of spirulina-based food supplements. nih.gov

Comprehensive studies on the volatile composition of commercial spirulina food supplements have identified 128 different VOCs. nih.gov These compounds are categorized into several chemical groups, with pyrazines constituting a small but significant fraction (0.8%) of the total volatiles. nih.gov The primary analytical method for this characterization is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a technique that allows for the extraction and identification of compounds with high vapor pressure. nih.govmdpi.com

Within the pyrazine (B50134) class, olfactory studies have noted that different alkyl-substituted pyrazines possess distinct odors. nih.gov While monosubstituted and methyl-substituted pyrazines often impart nutty or roasted notes, other alkylpyrazines (excluding decylpyrazine) can exhibit a green odor. Higher alkyl-substituted pyrazines, which would include 2-Decylpyrazine, are associated with fatty or waxy odors. nih.gov

The table below summarizes the major chemical groups of VOCs identified in spirulina supplements, providing context for the presence of pyrazines.

Association with Broader Microbial Metabolomics Research

The identification of this compound in cyanobacteria is situated within the broader scientific field of microbial metabolomics. This discipline focuses on the comprehensive analysis of low molecular weight metabolites produced by microorganisms, offering insights into their metabolic pathways and ecological functions. nih.gov The suite of VOCs released by a microbe, including pyrazines, represents a component of its "metabolome" or chemical footprint. nih.gov

The production of VOCs by cyanobacteria is influenced by various factors, including nutrient availability, such as nitrate (B79036) and phosphate (B84403) concentrations in the growth medium. nih.gov These compounds are known to play roles in ecological interactions, acting as infochemicals that can, for example, signal aggregation or deter herbivores. nih.gov

Detection in Complex Biological and Environmental Matrices

Chemical Profiling in Food Systems and Agri-Food Research

Alkylpyrazines, including this compound, are significant in agri-food research due to their contribution to the aroma and flavor of many food products. wikipedia.org They are naturally present in some raw foods and are also famously formed during the heat processing of food via Maillard reactions, which are chemical reactions between amino acids and reducing sugars. wikipedia.org These reactions are responsible for the desirable roasted, nutty, and baked aromas in products like coffee, cocoa, and bread. wikipedia.orgecsa-chemicals.ch

The sensory characteristics of alkylpyrazines are diverse; for instance, 2,5-dimethylpyrazine (B89654) is noted for its nutty, roasted character, while others can provide green or earthy notes. ecsa-chemicals.choup.com Higher alkyl-substituted pyrazines are often described as having fatty or waxy odors. nih.gov The specific aroma profile contributed by these compounds is a key element of food quality and consumer preference, making their study essential in food science. agriculture.institutepan.olsztyn.pl The addition of specific pyrazines is a strategy used in the food industry to enhance or replace flavors lost during processing. adv-bio.com

Characterization as a Biogenic Volatile Organic Compound (BVOC) in Ecological and Atmospheric Studies

Volatile compounds produced and emitted by living organisms are known as biogenic volatile organic compounds (BVOCs). wikipedia.orgcnr.it While plants are the largest source of BVOCs globally, microorganisms like cyanobacteria also contribute to the atmospheric budget of these compounds. nih.govwikipedia.org Therefore, this compound, when produced by microbes such as Spirulina, is classified as a BVOC.

BVOCs are a subject of intense study in ecology and atmospheric science due to their high reactivity and significant impact on atmospheric chemistry. cnr.itcopernicus.org Once released into the atmosphere, they can react with other atmospheric components, such as nitrogen oxides, to contribute to the formation of tropospheric ozone and secondary organic aerosols (SOAs). cnr.itfrontiersin.org These processes, in turn, influence air quality and climate. cnr.itmdpi.com The emission of VOCs from aquatic systems, including those from cyanobacteria, can play a role in local and regional atmospheric processes. tandfonline.com

Mentioned Compounds

Biosynthesis and Metabolic Pathways of 2 Decylpyrazine

Enzymatic Pathways in Microbial Formation

Microorganisms, particularly bacteria, are known to produce a diverse range of pyrazine (B50134) compounds. researchgate.net This synthesis is often a result of their metabolic activities, involving specific enzymes and precursor molecules. researchgate.net

The biosynthesis of alkylpyrazines in microorganisms is not fully understood, but several key enzymatic reactions have been identified. nih.gov One of the widely accepted mechanisms involves the condensation of α-aminoketones. asm.orgd-nb.info These α-aminoketones can be generated from amino acids and sugars through a series of enzymatic steps. researchgate.netasm.org

For instance, L-threonine can be converted to aminoacetone, a precursor for 2,5-dimethylpyrazine (B89654). asm.org This conversion is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH). mdpi.comnih.gov While this specific pathway leads to a dimethylated pyrazine, it highlights the role of dehydrogenases in forming key intermediates. It is plausible that similar enzymatic reactions involving different amino acid and acyl-CoA precursors could lead to the formation of longer-chain alkylpyrazines like 2-decylpyrazine.

Another proposed pathway involves the reaction of ammonia (B1221849) with α-hydroxycarbonyls (acyloins). asm.org The ammonia can be released from amino acids, and the α-hydroxycarbonyls can be derived from carbohydrate metabolism. asm.org Enzymes such as transaminases are also implicated in pyrazine synthesis, catalyzing the amination of α-diketones to form α-amino ketones, which then dimerize to form pyrazines. nih.gov

The following table summarizes key enzymes and their roles in the biosynthesis of pyrazine compounds.

| Enzyme | Role in Pyrazine Biosynthesis | Source Organism Example |

| L-threonine-3-dehydrogenase (TDH) | Catalyzes the conversion of L-threonine to L-2-amino-acetoacetate, a precursor for 2,5-dimethylpyrazine. mdpi.comnih.gov | Bacillus subtilis nih.gov |

| 2-Amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) | Competitively inhibits 2,5-dimethylpyrazine synthesis by cleaving L-2-amino-acetoacetate. mdpi.comnih.gov | Bacillus subtilis nih.gov |

| Transaminases (e.g., ATA-113) | Catalyze the amination of α-diketones to form α-amino ketones, which are key intermediates in pyrazine formation. nih.gov | Not specified |

| Amine Dehydrogenase (AmDH) | Involved in the synthesis of pyrazines. d-nb.info | Not specified |

The biosynthesis of alkylpyrazines is intrinsically linked to the availability of specific precursors, primarily amino acids and sugars. researchgate.netnih.gov Different amino acids can give rise to different alkylpyrazines. For example, L-threonine is a known precursor for 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. nih.gov

While the direct precursor for the decyl side chain of this compound has not been definitively identified in microbial systems, it is hypothesized to originate from the metabolism of long-chain fatty acids or their corresponding amino acids. The pyrazine ring itself is generally formed from the condensation of two α-amino carbonyl molecules.

The general proposed routes for alkylpyrazine formation include:

Maillard Reaction: Although primarily a non-enzymatic reaction occurring at high temperatures, Maillard-like reactions can also happen under physiological conditions, catalyzed by microbial enzymes. mdpi.com This involves the reaction between the amino group of an amino acid and the carbonyl group of a reducing sugar. mdpi.com

Acyloin Pathway: This pathway involves the condensation of acyloins (α-hydroxy ketones) with an ammonia source. asm.org The acyloins can be derived from carbohydrate metabolism. asm.org

Amino Acid Metabolism: Specific amino acids serve as the backbone for the pyrazine ring and its substituents. For the formation of this compound, an amino acid with a long aliphatic side chain or the incorporation of a decyl-CoA unit during biosynthesis would be required.

The table below outlines potential precursors for different alkylpyrazines based on established biosynthetic pathways.

| Alkylpyrazine | Proposed Precursor(s) | Organism(s) |

| 2,5-Dimethylpyrazine | L-threonine nih.govasm.org | Bacillus subtilis asm.org |

| 2,3,5,6-Tetramethylpyrazine | Acetoin (derived from glucose) nih.govasm.org | Bacillus subtilis nih.gov |

| 2-Methylpyrazine | L-threonine, Acetoin nih.gov | Bacillus subtilis nih.gov |

| 2,3-Dimethylpyrazine | L-threonine, Acetoin nih.gov | Bacillus subtilis nih.gov |

| 2,6-Dimethylpyrazine | L-threonine, Acetoin nih.gov | Bacillus subtilis nih.gov |

| 2,3,5-Trimethylpyrazine | L-threonine, Acetoin nih.gov | Bacillus subtilis nih.gov |

Elucidation of Enzyme-Catalyzed Reactions in Pyrazine Biogenesis

Regulation of Biosynthetic Processes in Biological Systems

The production of pyrazines in microorganisms is a regulated process, influenced by various factors such as nutrient availability, pH, and the presence of specific precursor molecules. nih.gov The expression of the enzymes involved in the biosynthetic pathways is likely controlled at the genetic level, although this is an area that requires more research. researchgate.net

In some bacteria, the synthesis of certain pyrazines is linked to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. nih.gov Pyrazinones, a related class of compounds, have been shown to act as signaling molecules in Vibrio cholerae and Staphylococcus aureus. nih.govacs.org

Furthermore, the metabolic state of the cell plays a crucial role. For example, the inactivation of competing metabolic pathways can enhance the production of specific pyrazines. In Bacillus subtilis, the inactivation of the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which competes for the same substrate as the 2,5-dimethylpyrazine pathway, leads to an increased yield of this pyrazine. mdpi.comnih.gov This suggests that the regulation of carbon and nitrogen metabolism is tightly linked to pyrazine biosynthesis.

Biological and Ecological Significance of 2 Decylpyrazine

Contributions to Plant-Microbe Symbioses and Interactions

The rhizosphere, the area of soil immediately surrounding plant roots, is a hotspot of interactions between plants and microorganisms. tamu.edufrontiersin.org Plants release a vast array of chemical compounds into the rhizosphere, which serve to attract beneficial microbes and repel pathogens. tamu.edu These chemical dialogues are crucial for establishing symbiotic relationships, such as those with nitrogen-fixing bacteria and mycorrhizal fungi, which are vital for plant nutrient acquisition. researchgate.netuth.gr

Influence on Rhizosphere Chemical Ecology and Microbial Community Dynamics

The chemical environment of the rhizosphere is a complex mixture of plant exudates and microbial metabolites that shapes the structure and function of the microbial community. frontiersin.orgnih.gov Plant-derived secondary metabolites can act as attractants for beneficial microbes or as deterrents for pathogenic ones. frontiersin.org For instance, under iron-deficient conditions, some plants secrete coumarins that attract beneficial bacteria capable of enhancing iron uptake. frontiersin.org

The composition of the microbial community in the rhizosphere is influenced by a variety of factors, including plant species and environmental conditions. biorxiv.org The chemical diversity of the rhizosphere can change in response to environmental stress, which in turn affects the microbial populations. biorxiv.org While the direct impact of 2-decylpyrazine on rhizosphere microbial community dynamics is not explicitly detailed, as a microbial volatile, it could contribute to the complex chemical landscape of the rhizosphere, influencing microbial behavior and interactions.

Signaling Roles in Host-Microbe Co-evolutionary Processes

The long-term, intimate associations between plants and microbes have led to co-evolution, where both partners have reciprocally adapted to each other. nih.gov This co-evolution is evident in the specific signaling molecules and receptors that mediate these interactions. nsf.gov For example, legumes release flavonoids that are recognized by rhizobia, initiating a signaling cascade that leads to the formation of nitrogen-fixing root nodules. tamu.edu

The establishment of a successful symbiosis requires the plant to distinguish between beneficial microbes and pathogens. nsf.gov This is achieved through the perception and integration of multiple molecular signals. nsf.gov While many microbes produce common molecular patterns that can trigger a plant's immune response, beneficial symbionts often produce specific signals that suppress these defenses and promote the symbiotic program. frontiersin.org The evolution of these signaling systems is a key aspect of host-microbe co-evolution. nih.govelifesciences.orgkeystonesymposia.org Although a specific signaling role for this compound in these co-evolutionary processes is not identified in the search results, the intricate nature of host-microbe communication suggests that a wide variety of microbial compounds could be involved in these complex interactions. nih.gov

Advanced Analytical Methodologies for 2 Decylpyrazine Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile and semi-volatile compounds like 2-Decylpyrazine. nih.govetamu.edu This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. etamu.edu In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components within the gas chromatograph before each component is introduced into the mass spectrometer for detection and fragmentation analysis. etamu.educovalentmetrology.com

Application of Headspace Solid-Phase Microextraction (HS-SPME) in Sample Preparation

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and widely used sample preparation technique for the extraction of volatile and semi-volatile compounds from various sample matrices. mdpi.comchromatographyonline.com This method involves exposing a fused silica (B1680970) fiber coated with a specific stationary phase to the headspace above a sample. chromatographyonline.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors that require careful optimization. A study on the analysis of pyrazines in yeast extract highlighted the importance of selecting the appropriate fiber coating. nih.gov Among four different fiber polarities, a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber demonstrated the highest extraction efficiency for pyrazines. nih.gov Further optimization of HS-SPME parameters, such as extraction temperature and time, is critical for maximizing analyte recovery. nih.gov For instance, in the analysis of alkylpyrazines in cocoa liquor, optimal extraction was achieved at a temperature of 60°C with a 15-minute equilibration time and a 45-minute extraction time. scielo.br The addition of salt, such as sodium chloride (NaCl), to the sample can also significantly enhance the extraction of pyrazines by increasing their volatility. scielo.br

Table 1: Optimized HS-SPME Conditions for Alkylpyrazine Analysis in Cocoa Liquor

| Parameter | Optimized Value |

| SPME Fiber Coating | 65 µm Carbowax/divinylbenzene |

| Extraction Temperature | 60 ºC |

| Equilibration Time | 15 min |

| Extraction Time | 45 min |

| Sample Suspension | Saturated aqueous NaCl solution |

This table summarizes the optimized HS-SPME conditions for the extraction of alkylpyrazines from cocoa liquor, as determined in a study aimed at developing a chromatographic method for their determination. scielo.br

Chromatographic Separation and Mass Spectral Interpretation for Structural Elucidation

Following extraction and injection, the chromatographic separation of this compound is achieved on a capillary column within the gas chromatograph. smu-ogl.com The choice of the stationary phase of the column is crucial for effective separation from other components in a mixture. smu-ogl.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). researchgate.net This process generates a molecular ion (M+) and a series of fragment ions, which are characteristic of the compound's structure. libretexts.org

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). etamu.edu The pattern of fragmentation is a molecular fingerprint that can be used for structural elucidation. libretexts.org However, many positional isomers of alkylpyrazines exhibit very similar mass spectra, making unambiguous identification based solely on mass spectral data challenging. nih.gov Therefore, careful interpretation of the fragmentation patterns is essential.

Integration with Retention Indices and Reference Databases for Compound Confirmation

To overcome the limitations of mass spectral similarity among isomers, retention indices (RI) are widely used in conjunction with mass spectral data for confident compound identification. nih.gov The retention index is a value that relates the retention time of a compound to the retention times of a series of n-alkane standards run under the same chromatographic conditions. researchgate.net This value is largely independent of the specific instrument and chromatographic conditions, making it a transferable characteristic. researchgate.net

Major reference databases, such as the NIST (National Institute of Standards and Technology) database, contain extensive libraries of mass spectra and retention indices for a vast number of compounds, including various alkylpyrazines. nih.govresearchgate.net By comparing the experimentally obtained mass spectrum and retention index of an unknown peak to the values in these databases, a much higher level of confidence in the identification of this compound can be achieved. researchgate.net This dual-confirmation approach significantly reduces the likelihood of misidentification, especially when dealing with complex mixtures containing multiple pyrazine (B50134) isomers. nih.gov

Complementary Chromatographic and Spectrometric Techniques

While GC-MS is a cornerstone in the analysis of this compound, other advanced techniques provide enhanced capabilities for specific research challenges.

Utilization of High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. This precision allows for the determination of the exact mass of a molecule, which in turn enables the calculation of its elemental composition. This capability is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental formulas. While HRMS alone cannot differentiate between isomers, the precise mass measurement provides an additional layer of confirmation for the identity of this compound, complementing the information obtained from standard GC-MS analysis.

Application of Multidimensional Gas Chromatography for Complex Mixture Analysis

For exceptionally complex samples where single-dimension GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful alternative. nih.govchromatographyonline.com In GC×GC, the entire sample is subjected to two independent separation stages using two different chromatographic columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). smu-ogl.comnist.gov This results in a significantly enhanced separation power and peak capacity compared to conventional GC. nih.govchromatographyonline.com The coupling of GC×GC with a mass spectrometer, particularly a time-of-flight mass spectrometer (TOF-MS), creates a highly potent analytical tool for the detailed chemical analysis of complex mixtures containing volatile and semi-volatile compounds like this compound. nih.govlabrulez.com

Methodological Advancements in Volatile Organic Compound (VOC) Profiling

The study of this compound, a key volatile organic compound (VOC), is critically dependent on the evolution of analytical methodologies capable of detecting and quantifying its presence in complex matrices. Advances in VOC profiling have shifted towards techniques that offer higher sensitivity, greater specificity, and faster analysis times. chromatographyonline.com Modern analytical chemistry provides powerful tools for in-depth analysis of complex samples, moving beyond traditional one-dimensional gas chromatography (GC) to more sophisticated approaches. ub.edueuropa.eu These advancements are crucial for various fields, including food science, environmental monitoring, and medical diagnostics, where VOCs like this compound can act as important biomarkers. nih.govwikipedia.org

A significant development in this area is the adoption of comprehensive two-dimensional gas chromatography (GC×GC). mdpi.com Unlike traditional GC, GC×GC utilizes two columns with different stationary phases, providing a greatly enhanced separation power. mdpi.comrsc.org This is particularly advantageous for analyzing complex volatile fractions, such as those found in food products, where hundreds of different chemical components can be present. ub.edumdpi.com The enhanced separation resolves compounds that would typically co-elute in a one-dimensional system, leading to more accurate identification and quantification. ub.edu When coupled with a time-of-flight mass spectrometer (ToF-MS), GC×GC becomes an exceptionally powerful tool for both targeted and untargeted analysis of VOCs. mdpi.com

Table 1: Selected Pyrazines Identified in Food Samples Using GC×GC-MS

| Compound | Food Matrix | Analytical Method | Key Finding | Reference |

| Tetramethylpyrazine | Chocolate | HS-SPME-GC×GC-MS | Positively correlated with high chocolate flavor attribute. | ub.edu |

| 2-Ethyl-3,5-dimethylpyrazine | Chocolate | HS-SPME-GC×GC-MS | Identified as a key compound for chocolate flavor. | ub.edu |

| Trimethylpyrazine | Chocolate | HS-SPME-GC×GC-MS | Contributed significantly to the chocolate sensory profile. | ub.edu |

| 2,5-Dimethylpyrazine (B89654) | Chocolate | HS-SPME-GC×GC-MS | One of 14 key compounds related to sensory attributes. | ub.edu |

| Various Pyrazines | Portuguese Maize Bread (Broa) | GC×GC–ToFMS | Higher amounts found in commercial vs. traditional bread, potentially contributing negatively to aroma. | mdpi.com |

| 2-Methoxy-3-(2-methylpropyl) pyrazine (IBMP) | Wine | HS-SPME-GC×GC-NPD/TOFMS | Method achieved detection limits as low as 0.5 ng/L, suitable for real wine analysis. | nih.gov |

This table is generated based on data from the referenced studies and is for illustrative purposes.

Standardization and Validation of Analytical Protocols

For any analytical methodology to be considered reliable, its performance characteristics must be thoroughly evaluated through a process of validation. demarcheiso17025.com The validation of an analytical procedure is the documented evidence that the procedure is suitable for its intended purpose. ich.orgfda.gov International guidelines, such as those from the International Council for Harmonisation (ICH), provide a comprehensive framework for this process, outlining the specific parameters that need to be assessed. europa.euich.orgeuropa.eu These guidelines are critical for ensuring the quality and consistency of analytical data, particularly in regulated industries. demarcheiso17025.com

The validation process involves the systematic evaluation of several key performance characteristics. The main objective is to demonstrate that the analytical procedure is fit for its intended purpose. fda.gov For a quantitative method aimed at determining the concentration of a compound like this compound, these characteristics typically include specificity, linearity, range, accuracy, and precision. ich.org

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For chromatographic methods, this is often demonstrated by achieving adequate resolution between the analyte peak and other peaks. fda.gov

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards at different concentrations.

Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy is the closeness of the test results obtained by the method to the true value. ich.org It is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material or a spiked sample) and comparing the measured value to the true value. demarcheiso17025.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). ich.org

The validation of methods for analyzing VOCs in complex matrices, such as food, can be particularly challenging due to "matrix effects," where co-extracted components from the sample can enhance or suppress the analytical signal. nih.gov In such cases, validation must demonstrate that these effects are controlled, often through the use of matrix-matched calibration standards or stable isotope-labeled internal standards. nih.govnih.gov For example, a study on methoxypyrazines in wine used a labeled internal standard to ensure accurate quantification. nih.gov All validation data and the methodologies used for their calculation should be documented in a validation report. europa.eu

Table 2: Key Validation Parameters for a Quantitative Analytical Method

| Validation Parameter | Description | Common Acceptance Criteria (Illustrative) | Reference |

| Specificity/Selectivity | The ability to measure the analyte accurately and specifically in the presence of other components. | Peak purity analysis; resolution factor (e.g., R > 1.5) between analyte and closest eluting peak. | fda.gov |

| Linearity | The ability to obtain test results directly proportional to the concentration of the analyte. | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99 over the specified range. | ich.org |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay. | ich.orgeuropa.eu |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. | ich.org |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. | ich.org |

| Precision (Intermediate) | The precision within the same laboratory, but on different days, with different analysts, or different equipment. | RSD should be within acceptable limits, often slightly higher than for repeatability. | ich.org |

This table provides a generalized summary based on ICH guidelines and is intended for illustrative purposes. Specific criteria may vary depending on the method and its application.

Research Implications and Future Directions for 2 Decylpyrazine Studies

Utilization as a Biochemical Marker and Indicator in Biological Systems

A biomarker is a quantifiable characteristic that serves as an indicator of normal biological processes, pathogenic states, or responses to an exposure or intervention. taylorandfrancis.comnih.govdnagenotek.com These markers can be molecules found in tissues or fluids and are crucial for diagnosing diseases, monitoring health, and understanding the interaction between chemicals and biological systems. nih.govwho.int Volatile organic compounds (VOCs) produced by microorganisms are increasingly recognized for their potential as non-invasive biomarkers. frontiersin.orgnih.gov The specific profile of VOCs emitted by a microbial community can be linked to its structure, function, and metabolic state. nih.gov

The utilization of 2-Decylpyrazine as a biochemical marker represents a promising area of research. Its detection and quantification in a given biological system—such as soil, water, or even human breath or skin—could serve as a specific indicator for the presence and activity of particular microbial species known to produce it. For instance, in agricultural contexts, its presence in the soil atmosphere might signal a healthy, disease-suppressive microbial community. In clinical settings, while still speculative, microbial-derived pyrazines could potentially be part of a biomarker signature for certain gut microbiome dysfunctions or infections. nih.govnih.gov

Future research should focus on correlating the concentration of this compound with specific microbial populations and their metabolic activities. This involves developing sensitive analytical methods for its detection in complex biological matrices and conducting controlled studies to establish a clear cause-and-effect relationship between the marker and the biological state.

Table 1: Potential Applications of this compound as a Biochemical Marker

| Application Area | Potential Use as a Marker | Research Objective |

| Agriculture | Indicator of specific soil microbial communities (e.g., plant-growth-promoting bacteria). | Correlate this compound levels with soil health, crop yield, and disease suppression. |

| Environmental Monitoring | Marker for microbial activity in bioremediation processes or contaminated sites. | Monitor the efficiency of microbial degradation of pollutants by tracking this compound. |

| Food Science | Indicator of specific microbial fermentation or spoilage in food products. | Use this compound as a quality control marker for fermented foods or an early warning for spoilage. |

| Clinical Diagnostics | Component of a volatile "breathprint" or "skin-print" for detecting microbial dysbiosis. | Investigate links between this compound and specific health conditions influenced by the microbiome. |

Contributions to Understanding Volatile Organic Compound Biogeochemical Cycling

Biogeochemical cycles describe the movement and transformation of chemical elements between living organisms and the Earth's abiotic compartments, including the atmosphere, lithosphere, and hydrosphere. wikipedia.org These cycles, which include the carbon and nitrogen cycles, are fundamental to life on Earth. ucar.eduwikipedia.org Volatile organic compounds (VOCs) are integral components of these cycles, influencing atmospheric chemistry, cloud formation, and the transport of essential elements. ucar.edutheamazonwewant.org

As a nitrogen-containing heterocyclic VOC, this compound is involved in both the carbon and nitrogen biogeochemical cycles. Its biosynthesis by microorganisms draws from cellular pools of carbon and nitrogen precursors. researchgate.netmdpi.com Upon volatilization, it can be transported through the soil and into the atmosphere. In the atmosphere, like other VOCs, it can undergo photo-oxidation and other chemical reactions, contributing to the formation of secondary organic aerosols and influencing air quality. ucar.edu Eventually, its degradation products are returned to the Earth's surface, completing the cycle.

Studying the flux of this compound—its rate of production, emission, atmospheric transformation, and deposition—can provide valuable insights into the microbial contribution to the broader biogeochemical cycling of carbon and nitrogen. Research in this area could focus on measuring emission rates from different ecosystems (e.g., forests, agricultural soils, marine environments) and using isotopic labeling to trace the path of its constituent atoms through the environment. This knowledge is crucial for refining global climate and atmospheric models.

Advanced Research on Biosynthetic Enzyme Characterization and Metabolic Engineering

The biological production of pyrazines is an area of intense research, driven by their value as flavor and aroma compounds. mdpi.com Biosynthesis in microorganisms typically involves the condensation of two α-amino acid molecules or their derivatives. researchgate.net For instance, studies on other alkylpyrazines have shown that precursors like L-threonine are converted through a series of enzymatic and non-enzymatic steps. mdpi.com Key enzymes in these pathways, such as L-threonine dehydrogenase and various aminotransferases and oxidases, have been identified in bacteria like Pseudomonas fluorescens and Bacillus subtilis. researchgate.netd-nb.info

Future research on this compound will undoubtedly focus on elucidating its specific biosynthetic pathway. This involves identifying and characterizing the enzymes responsible for its formation. A key challenge will be to understand how the C10 decyl side chain is synthesized and attached to the pyrazine (B50134) ring. This likely involves enzymes from fatty acid or amino acid metabolism to generate a decyl-containing precursor. Techniques such as genome mining of known pyrazine-producing organisms and in vitro reconstitution of enzymatic pathways will be essential. nih.govnih.gov

Once the biosynthetic machinery is understood, metabolic engineering can be employed to create microbial cell factories for the high-yield production of this compound. nih.gov This involves applying strategies that have been successful for other value-added chemicals. These strategies include overexpressing the genes for rate-limiting enzymes, deleting genes of competing metabolic pathways to direct more carbon flux towards the desired product, and optimizing fermentation conditions. frontiersin.orgplos.org The development of robust, engineered strains of microorganisms like Escherichia coli or Corynebacterium glutamicum could enable sustainable and cost-effective production of this compound for various applications. nih.govnoah.nrw

Table 2: Strategies for Metabolic Engineering of Pyrazine Production

| Engineering Strategy | Description | Target Gene/Pathway Example (from related pyrazines) | Reference |

| Precursor Supply Enhancement | Increasing the intracellular pool of the amino acid precursors. | Overexpression of thrA, thrB, thrC for L-threonine synthesis. | nih.gov |

| Pathway Overexpression | Amplifying the expression of key enzymes in the pyrazine biosynthetic pathway. | Overexpression of L-threonine dehydrogenase (tdh). | nih.gov |

| Blocking Competing Pathways | Deleting genes that divert precursors or intermediates to other products. | Deletion of ilvE to prevent branched-chain amino acid synthesis from α-acetolactate. | plos.org |

| Cofactor Engineering | Optimizing the balance of redox cofactors like NADH/NAD+ required by pathway enzymes. | Introduction of an NAD+ regeneration system. | frontiersin.org |

| Process Optimization | Modifying fermentation conditions (e.g., pH, temperature, nutrient feed) to favor product formation. | Addition of metal ions like Fe3+ to catalyze non-enzymatic steps. | plos.org |

Exploration of its Role in Ecological Niche Establishment and Adaptation Mechanisms

An ecological niche describes how an organism fits into its environment, including its interactions with other organisms and its use of resources. wikipedia.org For microorganisms, the ability to establish and maintain a niche is often mediated by the production of secondary metabolites, including VOCs. nih.gov These compounds can act as signals, weapons, or attractants, fundamentally shaping microbial communities and their interactions with plants, fungi, and animals. frontiersin.orgnih.govmdpi.com

The production of this compound could be a critical factor in the ecological success of the microorganisms that synthesize it. Its role may be multifaceted:

Antimicrobial Activity: It may inhibit the growth of competing bacteria or fungi, allowing the producer to secure resources and space. Many microbial VOCs are known to have antagonistic effects on phytopathogens. frontiersin.org

Signaling: It could function as a signaling molecule in quorum sensing, coordinating group behaviors within its own population. It might also mediate inter-kingdom signaling, for example, by attracting beneficial partners like nematodes or repelling predators. nih.govresearchgate.net

Niche Modification: The release of this compound can alter the chemical landscape of the immediate environment (a process known as niche construction), making it more favorable for the producer and potentially less favorable for competitors. d-nb.info

Future research should investigate these potential ecological roles through a combination of laboratory and field experiments. Co-culture assays can be used to test the effect of this compound on a wide range of other microorganisms. Genetic manipulation to create mutant strains that cannot produce this compound would allow for direct testing of its importance for niche competition and establishment in complex microbial communities. Understanding these ecological functions is not only of fundamental scientific interest but could also lead to novel applications in agriculture and biocontrol. frontiersin.org

Table 3: Potential Ecological Roles of this compound

| Ecological Role | Mechanism of Action | Potential Benefit to Producer |

| Competition | Inhibition of growth or germination of competing microbes (allelopathy). | Reduced competition for nutrients and space. |

| Signaling | Acting as an infochemical for intra-species or inter-species communication. | Coordinated population behavior; attraction of symbionts. |

| Defense | Repelling predators or parasites. | Increased survival and persistence in the environment. |

| Niche Construction | Altering the local soil or substrate chemistry. | Creation of a more favorable habitat for itself and less favorable for others. d-nb.info |

Q & A

Q. What advanced mass spectrometry techniques enhance structural elucidation of this compound metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.